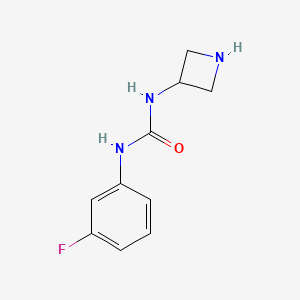

3-(Azetidin-3-yl)-1-(3-fluorophenyl)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12FN3O |

|---|---|

Molecular Weight |

209.22 g/mol |

IUPAC Name |

1-(azetidin-3-yl)-3-(3-fluorophenyl)urea |

InChI |

InChI=1S/C10H12FN3O/c11-7-2-1-3-8(4-7)13-10(15)14-9-5-12-6-9/h1-4,9,12H,5-6H2,(H2,13,14,15) |

InChI Key |

OQRXJTBZNISMBI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)NC(=O)NC2=CC(=CC=C2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Azetidin 3 Yl 1 3 Fluorophenyl Urea and Structural Analogues

Synthetic Approaches to Urea (B33335) Linkage Formation

The creation of the N,N'-disubstituted urea moiety is a pivotal step in the synthesis of the target molecule. Methodologies have evolved from classical approaches to more refined and safer techniques, providing chemists with a versatile toolkit for constructing this functional group.

The reaction between an isocyanate and an amine is a classical and highly reliable method for the synthesis of urea derivatives. nih.gov This approach is widely used for preparing both symmetrical and unsymmetrical ureas. nih.gov In the context of 3-(Azetidin-3-yl)-1-(3-fluorophenyl)urea, the synthesis involves the direct reaction of 3-fluorophenyl isocyanate with a suitably protected azetidin-3-amine (B9764) or its free form.

The key isocyanate intermediate, 3-fluorophenyl isocyanate, can be prepared from 3-fluoroaniline (B1664137) using phosgene (B1210022) or a phosgene equivalent like triphosgene. nih.govasianpubs.org The subsequent nucleophilic attack by the nitrogen atom of azetidin-3-amine on the electrophilic carbonyl carbon of the isocyanate proceeds readily, typically under mild conditions, to form the desired urea linkage. nih.gov This one-pot, two-step procedure is efficient and provides the final urea compounds in high yields. nih.gov The versatility of this method allows for the synthesis of a wide array of structural analogues by varying the substituents on both the aryl isocyanate and the amine component. researchgate.net

| Reactant 1 (Isocyanate) | Reactant 2 (Amine) | Solvent | Conditions | Product Yield | Reference |

| 1-(Isocyanatomethyl)adamantane | 3-Fluoroaniline | Dry DMF | Room Temp, 12h | 78% | nih.gov |

| 1-(Isocyanatomethyl)adamantane | 3-Chloroaniline | Dry DMF | Room Temp, 12h | 92% | nih.gov |

| 3-Fluorophenyl Isocyanate | Azetidin-3-amine | Acetone/DCM | Room Temp | High | asianpubs.org |

| Benzyl Isocyanate | Benzylamine | MeCN | MW, 70°C, 3h | >95% | nih.gov |

Growing safety and environmental concerns have driven the development of phosgene-free methods for urea synthesis. researchgate.netresearchgate.net These strategies avoid the use of highly toxic isocyanate intermediates and rely on alternative carbonyl sources. nih.gov A prominent phosgene substitute is N,N'-carbonyldiimidazole (CDI), a stable, crystalline solid that serves as an effective coupling reagent. nih.gov The reaction typically involves the activation of one amine (e.g., 3-fluoroaniline) with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent nucleophilic addition by the second amine (azetidin-3-amine) displaces the imidazole (B134444) group to form the unsymmetrical urea.

Other phosgene-free approaches include the use of reagents like triphosgene, bis(4-nitrophenyl)carbonate, and di-tert-butyl dicarbonate. researchgate.net Furthermore, catalytic processes using carbon dioxide (CO2) as the C1 building block represent a greener alternative, allowing for the direct synthesis of ureas from amines. researchgate.net Solid-phase synthesis methods have also been developed, utilizing intermediates like p-nitrophenylcarbamates which react with primary or secondary amines to yield ureas of high purity. researchgate.net

| Carbonyl Source | Amine 1 | Amine 2 | Catalyst/Conditions | Key Feature | Reference |

| N,N'-Carbonyldiimidazole (CDI) | Primary/Secondary Amine | Primary/Secondary Amine | Stepwise addition | Safe, solid phosgene equivalent | nih.gov |

| Carbon Dioxide (CO2) | Various Amines | - | Dehydrating agents, Catalysts | Green C1 source, high atom economy | researchgate.net |

| Diethyl Carbonate | Aniline | - | Lewis acid catalysts | Less toxic than phosgene | nih.gov |

| p-Nitrophenyl Carbamate | Resin-bound Amine | Primary/Secondary Amine | Solid-phase synthesis | High purity products | researchgate.net |

Hypervalent iodine(III) reagents have emerged as powerful tools in modern organic synthesis due to their mild oxidizing properties and environmentally benign nature. chim.itnih.gov Recent advancements have demonstrated their utility in the synthesis of unsymmetrical ureas through the coupling of amides and amines. nih.gov This metal-free approach utilizes reagents such as (diacetoxyiodo)benzene, PhI(OAc)2, to mediate the coupling under mild conditions, circumventing the need for high temperatures or an inert atmosphere. nih.gov

This methodology offers a practical and versatile route to unsymmetrical ureas and shows significant promise for the late-stage functionalization of complex molecules. nih.gov The reaction demonstrates a broad substrate scope, accommodating various primary and secondary amines. nih.gov While the direct synthesis from two amines is still under development, the coupling of a primary benzamide (B126) with an amine is well-established, providing a novel pathway to urea derivatives. nih.gov Hypervalent iodine reagents are also instrumental in constructing heterocyclic systems, including strained azetidine (B1206935) rings, through oxidative cyclization processes. chim.it

| Iodine(III) Reagent | Substrate 1 | Substrate 2 | Conditions | Key Advantage | Reference |

| PhI(OAc)2 | Primary Benzamides | Primary/Secondary Amines | Mild, Metal-free | Late-stage functionalization potential | nih.gov |

| PhIO/TBAI | Unsaturated N-Tosyl Carbamates | - | Oxidative Cyclization | Construction of functionalized azetidines | chim.it |

| PIDA, PIFA, HTIB | Various Organic Substrates | - | Oxidative Transformations | Formation of C-N bonds for heterocycles | chim.itnih.gov |

Methodologies for the Preparation of the Azetidin-3-yl Moiety

The construction of the strained four-membered azetidine ring is a significant synthetic challenge. Its inherent ring strain of approximately 25.4 kcal/mol drives both its synthesis and its reactivity. rsc.org Modern methods have focused on cycloadditions and strain-release strategies to provide efficient and stereocontrolled access to this valuable heterocyclic motif.

[2+2] Cycloaddition reactions are among the most powerful and efficient methods for constructing four-membered rings in a single synthetic operation. nih.gov The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, provides direct access to functionalized azetidines. nih.govrsc.org Recent advancements in this area include the use of visible light photocatalysis, which allows the reaction to proceed under mild conditions with broad functional group tolerance. rsc.orgchemrxiv.org For instance, an iridium photocatalyst can mediate the [2+2] cycloaddition between oximes and olefins via a triplet energy transfer mechanism. chemrxiv.org

Another cornerstone of four-membered ring synthesis is the Staudinger ketene-imine cycloaddition, which remains a general method for accessing 2-azetidinones (β-lactams). mdpi.comresearchgate.net These β-lactams can subsequently be reduced to the corresponding azetidines. The stereochemical outcome of the Staudinger reaction can be complex, but conditions have been developed to achieve high diastereoselectivity. mdpi.comresearchgate.net These cycloaddition strategies are crucial for preparing key precursors, such as N-Boc-azetidin-3-one, which is a versatile intermediate for further functionalization.

| Cycloaddition Type | Key Reactants | Catalyst/Conditions | Product Type | Key Feature | Reference |

| Aza Paternò–Büchi | Imine + Alkene | UV light, Photocatalyst (e.g., Ir(III)) | Functionalized Azetidine | Direct, atom-economical route | rsc.orgnih.gov |

| Staudinger Cycloaddition | Ketene + Imine | Base, Low Temperature | 2-Azetidinone (β-Lactam) | General method for β-lactam synthesis | mdpi.comresearchgate.net |

| Oxidative [2+2] Cycloaddition | Terminal Alkyne + Imine | Rh(I) catalyst | 2-Azetidinone | Synthesis of lactam heterocycles | rsc.org |

| Intramolecular C-H Amination | N-containing Alkyl Chain | Pd(II) catalyst | Fused Azetidine | C-H activation approach | rsc.org |

Strain-release functionalization has emerged as a powerful and programmable strategy for the synthesis of complex, stereopure azetidines. acs.orgnih.gov This approach utilizes highly strained precursors, most notably 1-azabicyclo[1.1.0]butanes (ABBs), which act as versatile intermediates. acs.org The inherent ring strain of ABBs facilitates their reaction with a wide range of nucleophiles, leading to the regioselective opening of the central C-N bond and the formation of a 3-substituted azetidine. acs.orgrsc.org

This methodology enables the stereospecific installation of various functional groups at the C-3 position, including aryl, alkyl, amine, alcohol, and thiol moieties. acs.org The stereochemical outcome is often predictable, allowing for the synthesis of enantio- and diastereopure azetidines that would be difficult to access otherwise. acs.orgnih.gov The power of this strategy is highlighted by its ability to construct azetidines bearing all-carbon quaternary centers through sequential functionalization. acs.org This modular approach is highly valuable for creating libraries of diverse azetidine derivatives for applications in medicinal chemistry. acs.orgnih.gov

| Precursor | Reagent/Nucleophile | Reaction Type | Product | Key Advantage | Reference |

| 1-Azabicyclo[1.1.0]butane (ABB) | Organometallics (e.g., Grignard) | Strain-Release Arylation/Alkylation | 3-Aryl/Alkyl Azetidine | C-C bond formation at C3 | acs.orgrsc.org |

| 1-Azabicyclo[1.1.0]butane (ABB) | Amines, Alcohols, Thiols | Strain-Release Addition | 3-Heteroatom Substituted Azetidine | Modular, stereospecific functionalization | acs.org |

| Bicyclic Methylene Aziridine | Rhodium-bound Carbene | [3+1] Ring Expansion | Highly-substituted Methylene Azetidine | High yield and stereoselectivity | nih.gov |

| N-Boc-3-azetidinone | Organometallic Nucleophiles | Nucleophilic Addition | 3-Substituted-azetidin-3-ol | Access to tertiary alcohols | acs.org |

Diverse Synthetic Pathways to Substituted Azetidine Core Structures

The azetidine ring is a strained four-membered heterocycle that is a valuable pharmacophore in drug discovery. nih.gov Its synthesis can be challenging, but numerous methods have been developed to access functionalized azetidine cores, which are the essential building blocks for the target compound. researchgate.net

Common strategies often involve intramolecular cyclization reactions. One prevalent method is the intramolecular SN2 reaction, where a nitrogen atom displaces a leaving group (such as a halogen or mesylate) on a γ-carbon to form the four-membered ring. frontiersin.org Another approach is the reductive cyclization of γ-haloalkyl-imines, where the imine is reduced to an amine, which then undergoes intramolecular cyclization. bham.ac.uk

More recent and advanced methodologies offer improved efficiency and substrate scope. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provides a direct route to functionalized azetidines. researchgate.net Additionally, metal-catalyzed reactions, such as gold-catalyzed oxidative cyclization of N-propargylsulfonamides, can produce azetidin-3-ones, which are versatile intermediates for further derivatization. nih.gov A straightforward, single-step synthesis of azetidine-3-amines has also been reported, starting from commercially available materials, which is particularly relevant for the synthesis of the title compound. chemrxiv.orgnih.gov

A summary of selected modern synthetic methods for substituted azetidines is presented below.

| Synthetic Method | Description | Key Features | Reference(s) |

| Intramolecular Aminolysis of Epoxides | La(OTf)₃-catalyzed intramolecular ring-opening of cis-3,4-epoxy amines to yield azetidines. | High yields, high regioselectivity, tolerant of various functional groups. | frontiersin.orgnih.gov |

| Gold-Catalyzed Oxidative Cyclization | Gold-catalyzed reaction of chiral N-propargylsulfonamides to form chiral azetidin-3-ones. | Bypasses the need for toxic diazo intermediates; provides access to chiral azetidines with high enantiomeric excess. | nih.gov |

| Aza Paternò-Büchi Reaction | A [2+2] photocycloaddition between an imine and an alkene to directly form the azetidine ring. | An efficient and direct method for synthesizing functionalized azetidines. | researchgate.net |

| Displacement of 3-OMs Group | A single-step synthesis of azetidine-3-amines via the selective displacement of a 3-mesyloxy group with various amines. | Highly practical, uses readily available starting materials, proceeds with one equivalent of amine. | rsc.org |

| Selenium-Induced Cyclisation | Electrophilic cyclisation of homoallylamines via a 4-exo-tet ring closure induced by a selenium reagent. | Efficient route to 1,2,4-trisubstituted azetidines. | bham.ac.uk |

Integration of Fluorophenyl Moieties into Azetidine-Urea Architectures

The formation of the urea linkage is a critical step in assembling the final this compound structure. The most common and direct method for synthesizing 1,3-disubstituted ureas involves the reaction of an amine with an isocyanate. nih.gov

In the context of the target molecule, this involves the nucleophilic addition of the primary amine of an azetidine-3-amine derivative to 3-fluorophenyl isocyanate. The reaction is typically conducted in an inert solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and may be facilitated by the addition of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). nih.govmdpi.com This method is highly efficient and provides the desired urea product in good yield.

General Reaction Scheme: Azetidine-3-amine + 3-Fluorophenyl isocyanate → this compound

Alternative methods for urea synthesis exist, which can be useful if the required isocyanate is unstable or commercially unavailable. These include:

Reaction with Phosgene Equivalents: Amines can be reacted with phosgene or safer phosgene equivalents like carbonyldiimidazole (CDI) to form a reactive carbamoyl-imidazole intermediate. Subsequent reaction with a second amine yields the unsymmetrical urea. organic-chemistry.org

Curtius Rearrangement: An acyl azide (B81097) can be thermally rearranged to an isocyanate, which can then be trapped in situ by an amine to form the urea. This strategy has been adapted to continuous flow chemistry to enhance safety. nih.gov

From Carbamates: Ureas can be synthesized through the reaction of carbamates with aluminum amide complexes or by reacting amines with carbamates under specific conditions. organic-chemistry.org

Design and Synthesis of Novel this compound Derivatives

To explore the structure-activity relationship and develop new chemical entities, the synthesis of novel derivatives of the parent compound is essential. This can be achieved through strategies that build complexity efficiently, such as multi-component reactions, or by modifying a pre-formed scaffold in the final steps of a synthesis.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer a highly efficient approach to molecular complexity. nih.gov While a specific MCR for the direct synthesis of this compound may not be established, known MCRs can be adapted to create analogous hybrid systems.

For instance, the Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating peptide-like structures. nih.gov A hypothetical Ugi-4CR to access a related scaffold could involve an aldehyde, an amine (such as a protected azetidine-3-amine), a carboxylic acid, and an isocyanide (e.g., 1-fluoro-3-isocyanobenzene). This would generate a complex adduct that incorporates the key structural motifs.

Another relevant MCR is the Biginelli reaction , which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793). nih.gov This could be envisioned to build a dihydropyrimidinone ring system that is appended to an azetidine-containing fragment, thereby creating a novel hybrid molecule. The development of MCRs for synthesizing azetidine-containing scaffolds is an active area of research, with some methods reported for creating complex azetidines from sulfonyl azides, alkynes, and Schiff bases. rsc.org

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, such as a drug candidate, in the final stages of its synthesis. wikipedia.orgnyu.edu This approach avoids the need for de novo synthesis of each new analogue, saving significant time and resources. wikipedia.org

For a scaffold like this compound, LSF could be applied in several ways:

C-H Functionalization: The aromatic fluorophenyl ring possesses several C-H bonds that could be targeted for functionalization. Modern catalytic methods allow for the selective introduction of various groups (e.g., alkyl, aryl, halogen) onto an aromatic ring, which can significantly alter the molecule's properties. One advanced method involves converting an aryl C-H bond into an aryl sulfonium (B1226848) salt, which then serves as a versatile coupling handle for a range of transformations. mpg.de

N-H Functionalization of the Azetidine: If the azetidine nitrogen is unprotected (N-H), it serves as a handle for introducing a wide variety of substituents. This can be achieved through standard reactions like alkylation, acylation, or reductive amination.

Modification of the Urea Moiety: While the N-H bonds of the urea are generally less nucleophilic than a free amine, they can be functionalized under specific conditions. Furthermore, methods for the synthesis of unsymmetrical ureas from amides and amines using hypervalent iodine reagents demonstrate the potential for modifying urea-like structures in complex settings. mdpi.com

The application of LSF enables the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of the chemical space around the parent compound.

Structure Activity Relationship Sar Analysis of 3 Azetidin 3 Yl 1 3 Fluorophenyl Urea Analogues

Impact of Azetidine (B1206935) Ring Substitutions on Biological Potency and Selectivity

The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a rigid scaffold in this class of compounds. nih.gov Its substitutions significantly influence the molecule's interaction with its biological target, thereby affecting potency and selectivity.

Stereochemistry within the azetidine ring is a critical determinant of biological activity. For a related racemic azetidine urea (B33335) inhibitor of Fatty Acid Amide Hydrolase (FAAH), it was discovered that only one of the enantiomers was a potent inhibitor. nih.gov This highlights that a specific three-dimensional orientation of the azetidine ring and its substituents is necessary for optimal interaction with the enzyme's active site. The rigid nature of the azetidine scaffold makes the spatial arrangement of its substituents particularly important for establishing productive binding interactions. nih.gov

The position and electronic nature of substituents on the azetidine ring can modulate the compound's activity. Electron-withdrawing groups, for instance, can reduce the nucleophilicity of the azetidine nitrogen. rsc.org The steric and electronic properties of substituents on the azetidine nucleus have a profound effect on the outcome of chemical reactions and, by extension, on biological interactions. rsc.org While specific data on substituted 3-(azetidin-3-yl)-1-(3-fluorophenyl)urea is limited in the provided search results, the general principles of medicinal chemistry suggest that both the size and electronic character of any group attached to the azetidine ring would influence its fit and binding affinity within a target protein. For example, bulky substituents could lead to steric hindrance, preventing the inhibitor from accessing the binding pocket. researchgate.net Conversely, appropriately placed functional groups could form additional favorable interactions, enhancing potency.

Table 1: Hypothetical Impact of Azetidine Ring Substitutions on FAAH Inhibition This table is illustrative and based on general SAR principles, as specific data for these exact analogues was not found in the provided search results.

| Compound | Azetidine Ring Substitution | Predicted Effect on Potency | Rationale |

|---|---|---|---|

| Analogue A | (R)-enantiomer | Potent | Stereospecific binding to the active site. |

| Analogue B | (S)-enantiomer | Less potent/Inactive | Improper orientation for optimal binding. |

| Analogue C | 2-methyl | Potentially reduced potency | Steric hindrance in the binding pocket. |

| Analogue D | N-methyl | Altered basicity and binding | May affect interactions with the enzyme. |

Contribution of the Fluorophenyl Moiety to Molecular Recognition and Efficacy

The fluorophenyl group plays a crucial role in anchoring the inhibitor to its target enzyme. The phenyl ring can participate in hydrophobic interactions and π-stacking with aromatic residues in the active site. nih.gov

SAR studies on various diaryl urea derivatives have shown that the nature and position of substituents on the phenyl ring are critical for activity. nih.govnih.gov Electron-withdrawing groups, such as halogens (e.g., chlorine, bromine), at the para-position of the phenyl ring often result in potent inhibitory activity. nih.govresearchgate.net For instance, in a series of IDO1 inhibitors, compounds with para-fluoro, para-chloro, and para-bromo substituents showed similar activity. nih.gov In contrast, bulky substituents can be detrimental to activity. nih.gov The introduction of additional electron-withdrawing groups can sometimes enhance activity, but this is highly dependent on the specific target and the binding pocket's characteristics. nih.gov

Table 2: Influence of Phenyl Ring Substituents on Inhibitory Activity (Example from IDO1 Inhibitors) This data is from a study on IDO1 inhibitors and is presented to illustrate the principles of substituent effects on a phenyl urea scaffold.

| Compound | Substitution on Phenyl Ring | IC50 (µM) against IDO1 |

|---|---|---|

| i18 | p-F | 5.475 |

| i3 | p-Cl | 5.687 |

| i19 | p-Br | 4.077 |

| i16 | o,p-diF | Inactive |

| i17 | o,p-diCl | Inactive |

Conformational Flexibility and Hydrogen Bonding Characteristics of the Urea Linkage

The urea linkage is a key structural element, acting as a hydrogen bond donor and acceptor, and its conformational properties are vital for biological activity. The urea functionality typically maintains a planar geometry. nih.gov The two N-H groups of the urea can act as hydrogen bond donors, forming crucial interactions with the backbone or side-chain residues of the target enzyme. For example, in FAAH inhibitors, the urea's NH group can form a hydrogen bond with the main chain carbonyl oxygen of Met191. nih.gov

The binding of the urea moiety to the enzyme can induce a conformational change that may activate the urea for nucleophilic attack, in the case of covalent inhibitors. nih.gov The peptide NH groups of the enzyme's oxyanion hole can draw electron density away from the urea functionality, weakening the amide bond. nih.gov The strength of hydrogen bonds formed by the urea can be influenced by substituents on the attached rings. Electron-withdrawing groups on the phenyl ring can increase the acidity of the urea protons, potentially leading to stronger hydrogen bonds. researchgate.net The conformational flexibility of the entire molecule, including the torsional angles around the urea linkage, allows the inhibitor to adopt a low-energy conformation that maximizes favorable interactions within the binding site.

Role of Urea Moiety in Ligand-Target Interactions

The urea functional group, characterized by a carbonyl flanked by two amine groups, serves as both a hydrogen bond donor and acceptor. nih.gov This dual nature allows it to establish strong and specific interactions within the binding sites of proteins. nih.govnih.gov The carbonyl oxygen typically acts as a hydrogen bond acceptor, while the nitrogen atoms function as donors. nih.gov This capacity for multiple hydrogen bond formations is crucial for the molecular recognition and binding affinity of urea-containing compounds to their respective targets. nih.gov

In diaryl ureas, a class of compounds structurally related to this compound, the urea moiety is frequently responsible for anchoring the ligand to the protein through key hydrogen bonding interactions. nih.gov Studies on various urea derivatives have consistently highlighted the importance of this functional group in achieving high binding affinity. avcr.cznih.govnih.gov For instance, in a data mining study of 158 diaryl urea-protein complexes, the urea moiety was found to participate in hydrogen bonding in 81% of the cases, forming an average of 2.1 hydrogen bonds with surrounding amino acid residues. nih.gov The carbonyl oxygen of the urea was the most frequent participant, accepting at least one hydrogen bond in over 70% of the complexes analyzed. nih.gov

The conformational preference of the urea moiety also plays a significant role in its interaction with target proteins. N,N'-disubstituted ureas generally adopt a trans,trans conformation, which is often the bioactive conformation for optimal binding. nih.gov This specific spatial arrangement of the substituents around the urea core dictates the orientation of the molecule within the binding pocket, ensuring effective interaction with key residues.

Bioisosteric Modifications and Their Structure-Activity Implications

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a powerful tool in drug design to enhance potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov For this compound analogues, bioisosteric modifications of the core components—the azetidine ring, the phenyl ring, and the urea linker—have significant implications for their structure-activity relationships.

One common bioisosteric replacement for a urea moiety is a thiourea (B124793) group. While structurally similar, the electronic and hydrogen bonding properties of thiourea can lead to altered biological activity. hilarispublisher.com Other bioisosteres for the urea group can include amides, sulfonamides, and various heterocyclic rings that can mimic the hydrogen bonding pattern of the parent urea. nih.govnih.gov For example, a 1,3,4-oxadiazole (B1194373) ring has been successfully used as a bioisostere for a carbonyl-activating moiety, demonstrating similar electron-withdrawing effects to an oxazole. nih.gov

Modifications to the azetidine ring, a relatively rigid four-membered heterocycle, can influence the conformational constraints of the molecule and its pharmacokinetic properties. researchgate.net Replacing the azetidine with other small cycloaliphatic or heterocyclic rings such as aminopyrrolidine or aminopiperidine can alter the spatial presentation of the urea substituent and impact binding affinity. lookchem.com

On the phenyl ring, the position and nature of the substituent are critical. The fluorine atom at the 3-position of the phenyl ring in the parent compound is a key feature. Fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. nih.gov Altering the substitution pattern (e.g., moving the fluorine to the 4-position or introducing other substituents like chlorine, methoxy, or trifluoromethyl groups) can profoundly affect the compound's activity. avcr.czlookchem.com For example, in a series of diaryl urea derivatives, the introduction of a trifluoromethyl group at the 3-position of the phenyl ring, combined with a fluorine at the 5-position, resulted in a significant increase in potency. lookchem.com

The following table summarizes the impact of various bioisosteric modifications on the activity of urea-based compounds from different studies, illustrating the principles of SAR.

| Parent Compound Structure | Modification | Effect on Activity |

| Diaryl urea | Replacement of 4-OH on phenyl ring with 4-F | Significant decrease in potency. avcr.cz |

| Diaryl urea | Introduction of a bulky substituent (e.g., I, Br) at the 3-position of the phenyl ring | Slight increase in binding affinity. avcr.cz |

| 1-Aryl-3-piperidin-4-yl-urea | Change from 3-methoxyphenyl (B12655295) to 3-trifluoromethoxyphenyl | Significant improvement in potency. lookchem.com |

| 1-Aryl-3-piperidin-4-yl-urea | Replacement of phenyl with 5-(3-Methoxyphenyl)thien-2-yl | Improvement in potency. lookchem.com |

| 1-Aryl-3-piperidin-4-yl-urea | Change from 3,5-difluorophenyl to 3-fluoro-5-trifluoromethylphenyl | Significant improvement in potency. lookchem.com |

These examples underscore the intricate relationship between the chemical structure of this compound analogues and their biological activity. The urea moiety serves as a crucial anchor for ligand-target interactions, while bioisosteric modifications of the surrounding structural components provide a means to fine-tune the pharmacological profile.

Computational Chemistry and Molecular Modeling of 3 Azetidin 3 Yl 1 3 Fluorophenyl Urea

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental in computational chemistry for understanding the intrinsic properties of a molecule. sciencepublishinggroup.com These calculations can elucidate the electronic structure, charge distribution, and energetic landscape of 3-(Azetidin-3-yl)-1-(3-fluorophenyl)urea, providing a foundation for predicting its behavior and interactions.

Analysis of Frontier Molecular Orbitals and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of quantum mechanics used to predict chemical reactivity. wikipedia.orgunesp.br It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding how a molecule interacts with other chemical species. nih.gov

HOMO (Highest Occupied Molecular Orbital): Represents the orbital containing the most loosely held electrons. It indicates the molecule's ability to donate electrons, corresponding to its nucleophilic character. For a urea (B33335) derivative, the HOMO is often localized around the nitrogen and oxygen atoms of the urea moiety, which are rich in electron density.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy orbital capable of accepting electrons, indicating the molecule's electrophilic character. The LUMO's location highlights potential sites for nucleophilic attack.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the electron-withdrawing fluorine atom on the phenyl ring would be expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted analog. The precise distribution of these orbitals would determine the most probable sites for metabolic reactions or interactions with biological targets. Computational studies on various urea derivatives consistently use FMO analysis to rationalize reactivity and guide the design of new compounds. unesp.brwuxibiology.com

Table 1: Illustrative Frontier Molecular Orbital Parameters for Urea Derivatives

| Parameter | Description | Typical Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater nucleophilicity (electron-donating ability). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electrophilicity (electron-accepting ability). |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. researchgate.net |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A larger value indicates higher stability. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |

Note: This table presents general concepts. Actual values would require specific QM calculations for this compound.

Calculation of Thermodynamic and Spectroscopic Parameters

Quantum mechanics can be employed to calculate various thermodynamic properties, providing insights into the stability and formation of the compound. sciencepublishinggroup.comsciencepublishinggroup.com Parameters such as the enthalpy of formation, Gibbs free energy of formation, and heat capacity can be determined computationally. chemeo.comnist.gov These calculations are valuable for understanding the energetics of potential synthetic routes and the compound's stability under different conditions. For example, the dissolution of urea in water is an endothermic process, and computational models can help quantify these thermodynamic parameters. youtube.com

Furthermore, spectroscopic parameters can be predicted to aid in the structural characterization of the molecule. QM software can simulate infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.gov For urea derivatives, calculated IR frequencies for the N-H and C=O stretching vibrations are characteristic and can be compared with experimental data to confirm the structure. nih.gov Similarly, predicted 1H and 13C NMR chemical shifts are invaluable for assigning experimental spectra.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how this compound might exert a biological effect, computational methods like molecular docking and molecular dynamics (MD) are used to simulate its interaction with protein targets. researchgate.net

Characterization of Binding Modes within Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov For urea-containing compounds, the urea moiety is a key pharmacophore, often forming critical hydrogen bonds with the protein backbone or specific amino acid residues. nih.govmdpi.com

The dual hydrogen bond donor (N-H groups) and acceptor (C=O group) nature of the urea functional group allows it to form a stable, bidentate hydrogen bond network with many protein targets, anchoring the molecule in the binding pocket. nih.govresearchgate.net In docking simulations of this compound, one would expect to see:

The urea carbonyl oxygen acting as a hydrogen bond acceptor.

The urea N-H groups acting as hydrogen bond donors.

The azetidine (B1206935) ring potentially forming additional hydrogen bonds or ionic interactions.

The 3-fluorophenyl ring engaging in hydrophobic or π-stacking interactions within a hydrophobic pocket of the receptor. nih.gov

Molecular dynamics (MD) simulations can then be used to refine the docked pose and assess the stability of the ligand-receptor complex over time, providing a more dynamic and realistic view of the binding interactions. nih.gov

Prediction of Binding Affinities and Allosteric Modulation

Beyond predicting the binding pose, computational methods can estimate the binding affinity (how strongly a ligand binds to its target). This is often expressed as a docking score or, more rigorously, as a calculated binding free energy. researchgate.netnih.gov These predictions are crucial in drug discovery for prioritizing compounds for synthesis and experimental testing. researchgate.net

Allosteric modulation is a phenomenon where a ligand binds to a site on the protein (an allosteric site) that is distinct from the primary (orthosteric) binding site, thereby modifying the protein's activity. nih.gov Several urea derivatives have been identified as allosteric modulators. researchgate.net Computational studies can help identify potential allosteric binding sites and predict how the binding of a molecule like this compound might induce conformational changes in the receptor that affect its function. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like urea derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized analogs. nih.govingentaconnect.com

To build a QSAR model, molecular descriptors are calculated for each compound in a training set. These descriptors quantify various physicochemical properties such as:

Electronic properties: Dipole moment, partial charges (derived from QM).

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

Topological indices: Describing molecular connectivity and branching.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create a mathematical equation linking these descriptors to the observed biological activity. nih.govnih.gov The resulting model can identify which molecular features are most important for activity. For diaryl urea derivatives, QSAR studies have often highlighted the importance of size, aromaticity, and polarizability in determining their inhibitory effects. nih.govbenthamdirect.combiu.ac.il Such a model could be used to guide the optimization of this compound by suggesting modifications that are predicted to enhance its desired biological activity.

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of compounds like this compound is rooted in the principles of Quantitative Structure-Activity Relationship (QSAR). QSAR modeling aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scirp.org This process is typically divided into three main stages: data preparation, data analysis, and model validation. scirp.org For a series of urea derivatives, this would involve compiling their biological activity data (e.g., IC₅₀ values) and calculating various molecular descriptors that quantify their structural and physicochemical properties. nih.gov

The strength and predictive power of QSAR models are assessed through rigorous validation techniques, including cross-validation and the use of an external test set of molecules not used in the model's creation. scirp.org For instance, studies on urea-substituted pyrimidines have shown that properties like lipophilicity can be key drivers of biological activity. nih.gov By developing robust QSAR models, researchers can predict the activity of novel, unsynthesized analogs of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing. scirp.org The urea scaffold itself is particularly amenable to such modeling due to its ability to act as both a hydrogen bond donor and acceptor, allowing for precise, directional interactions with biological targets that can be quantified and modeled. mdpi.com

Table 1: Example of a Data Set for QSAR Modeling of Urea Analogs

| Compound ID | Structure Modification | LogP | Molecular Weight | H-Bond Donors | H-Bond Acceptors | pIC₅₀ (-logIC₅₀) |

|---|---|---|---|---|---|---|

| Analog 1 | 3-fluorophenyl | 2.1 | 223.23 | 2 | 3 | 7.5 |

| Analog 2 | 4-chlorophenyl | 2.6 | 239.68 | 2 | 3 | 7.1 |

| Analog 3 | 3-methylphenyl | 2.4 | 219.26 | 2 | 3 | 7.3 |

| Analog 4 | Phenyl | 1.9 | 205.24 | 2 | 3 | 6.8 |

Derivation and Interpretation of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties, including steric, electronic, topological, and physicochemical characteristics. nih.gov The derivation of these descriptors is a critical step in building predictive QSAR models. scirp.org For a molecule such as this compound, descriptors would be calculated after performing a geometry optimization of its 3D structure, often using semi-empirical quantum mechanical methods like AM1. scirp.org

The interpretation of these descriptors provides insight into the mechanism of action and the structural features crucial for biological activity. For example, in various studies of urea derivatives, descriptors related to lipophilicity (e.g., LogP), molecular shape, and the distribution of electrostatic charges have been found to be significant. nih.govsemanticscholar.org The urea moiety is a key pharmacophore, celebrated for its structural flexibility and its function as both a hydrogen bond donor and acceptor. mdpi.com Analysis of its interactions reveals that the diaryl urea core often engages in numerous nonbonded π interactions, such as CH–π interactions, which contribute significantly to binding affinity. mdpi.com By understanding which descriptors positively or negatively correlate with activity, chemists can rationally modify the structure of the lead compound to enhance potency and selectivity. mdpi.com

Table 2: Common Molecular Descriptors and Their Significance

| Descriptor Class | Example Descriptor | Significance in Drug-Receptor Interactions |

|---|---|---|

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions, hydrogen bonding, and polar interactions. |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule and how it fits into a binding site. |

| Hydrophobic | LogP (Octanol-Water Partition) | Measures the lipophilicity of the molecule, affecting membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices | Describes the branching and arrangement of atoms within the molecular structure. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. mdpi.com |

Advanced Computational Methodologies in Compound Design and Synthesis

In Silico Screening and De Novo Design of Novel Analogues

Advanced computational methods like in silico screening and de novo design are instrumental in discovering novel analogues of this compound. mdpi.com In silico screening involves using computational algorithms to rapidly screen vast virtual libraries of compounds to identify those that are likely to bind to a specific biological target. mdpi.comnih.gov A common technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, along with its binding affinity. nih.govresearchgate.net Docking experiments with urea-containing inhibitors have been used to predict binding modes within the active sites of various enzymes, helping to rationalize observed activities. nih.gov

De novo design, on the other hand, involves the computational construction of novel molecules from scratch, piece by piece, within the constraints of the target's binding site. nih.gov This approach can generate entirely new chemical scaffolds that may have improved potency or novel intellectual property. For urea derivatives, this could involve designing novel aromatic systems or linkers to flank the central urea core, aiming to optimize interactions with the target protein. nih.govmdpi.com These computational design strategies help focus synthetic efforts on compounds with the highest probability of success, saving significant time and resources.

Table 3: Generalized Workflow for In Silico Screening and De Novo Design

| Step | Description | Objective |

|---|---|---|

| 1. Target Preparation | A 3D structure of the biological target (e.g., an enzyme or receptor) is obtained and prepared for docking. | To create a realistic model of the binding site. |

| 2. Library Creation | A large database of virtual compounds is assembled for screening. | To provide a diverse set of chemical structures to test. |

| 3. Molecular Docking | Each compound in the library is computationally "docked" into the target's active site. | To predict binding poses and estimate binding affinity (scoring). |

| 4. Hit Identification | Compounds are ranked based on their docking scores and visual inspection of their interactions. | To select a smaller, enriched set of promising "hits" for further evaluation. ijaresm.com |

| 5. De Novo Design (Optional) | Fragments from top hits or novel fragments are used to computationally "grow" new molecules within the active site. | To generate novel molecular structures with potentially superior properties. mdpi.com |

Computational Guidance for Optimizing Synthetic Pathways

Computational chemistry offers valuable tools to guide and optimize the synthetic pathways for complex molecules like this compound and its analogues. While experimental validation remains essential, computational methods can provide predictive insights into reaction feasibility, regioselectivity, and potential side reactions, thereby streamlining the synthetic process. The synthesis of unsymmetrical ureas, for example, often involves the reaction of an amine with an isocyanate or a related precursor. mdpi.comnih.gov

Quantum mechanics (QM) calculations can be employed to model reaction mechanisms, determine activation energies for different potential pathways, and predict the stability of intermediates and transition states. This information can help chemists select the most efficient reagents and reaction conditions (e.g., solvent, temperature) to maximize the yield of the desired product. nih.gov Furthermore, computational tools can assist in retrosynthetic analysis by identifying viable disconnections and suggesting precursor molecules. By predicting the properties of intermediates and by-products, these methods can help anticipate challenges in purification and work-up, allowing for a more rationally designed and efficient synthetic strategy. researchgate.net

Table 4: Computational Approaches for Synthetic Pathway Guidance

| Computational Method | Application in Synthesis | Information Gained |

|---|---|---|

| Quantum Mechanics (QM) | Modeling reaction mechanisms. | Activation energies, transition state geometries, reaction thermodynamics (ΔH, ΔG). |

| Molecular Mechanics (MM) | Conformational analysis of reactants and intermediates. | Steric hindrance, preferred reactant conformations. |

| QSAR/QSPR | Predicting properties of products and by-products. | Solubility, boiling point, chromatographic behavior to aid in purification planning. researchgate.net |

| Reaction Informatics | Searching reaction databases for known transformations. | Precedent for similar reactions, suggested reagents and conditions. |

| Retrosynthesis Software | Proposing synthetic routes based on known chemical reactions. | Identification of potential starting materials and synthetic strategies. |

Future Directions and Strategic Research Thrusts for 3 Azetidin 3 Yl 1 3 Fluorophenyl Urea Research

Rational Design Principles for Enhanced Azetidine-Urea Therapeutics

The rational design of next-generation therapeutics based on the 3-(Azetidin-3-yl)-1-(3-fluorophenyl)urea scaffold is centered on optimizing its potency, selectivity, and pharmacokinetic properties through systematic structural modifications. The urea (B33335) moiety is a privileged scaffold in medicinal chemistry, capable of forming a robust network of hydrogen bonds with protein targets, which is crucial for its biological activity. frontiersin.orgnih.gov The azetidine (B1206935) ring, a four-membered heterocycle, provides molecular rigidity and serves as a valuable three-dimensional motif that can improve pharmacokinetic profiles. researchgate.netmu.edu.iq

Key strategies for enhancing this scaffold include:

Structure-Activity Relationship (SAR) Studies: A thorough exploration of the SAR is fundamental. This involves synthesizing analogs with systematic modifications to each component of the molecule: the azetidine ring, the urea linker, and the 3-fluorophenyl moiety. For instance, substituting the azetidine ring with larger rings like pyrrolidine (B122466) or piperidine (B6355638) has been shown in other urea-based series to dramatically decrease potency, highlighting the importance of the four-membered ring size for specific targets. nih.gov

Bioisosteric Replacement: This strategy involves exchanging atoms or groups with alternatives that have similar physical or chemical properties to enhance desired characteristics without significantly altering the fundamental chemical structure. spirochem.comcambridgemedchemconsulting.com For the this compound scaffold, bioisosteric replacements could be applied to modulate metabolic stability, solubility, or target affinity. nih.govavcr.cz

Conformationally Constrained Analogs: Introducing conformational rigidity can lock the molecule into its bioactive conformation, potentially increasing potency and selectivity. This can be achieved by incorporating features such as bicyclic structures or additional ring systems fused to the core scaffold.

The following table outlines potential modifications based on these principles:

| Molecular Component | Modification Strategy | Rationale & Potential Impact |

| Azetidine Ring | Substitution at the 1- or 2-position | Explore new interaction points with the target protein; modulate solubility and cell permeability. |

| Bioisosteric replacement (e.g., with oxetane) | Alter pharmacokinetic properties and access novel chemical space. researchgate.net | |

| Urea Linker | N-methylation or replacement with thiourea (B124793) | Modify hydrogen bonding capacity and conformational flexibility; potentially improve metabolic stability. |

| Incorporation into a cyclic system | Create conformationally constrained analogs to enhance binding affinity and selectivity. google.com | |

| 3-Fluorophenyl Ring | Altering fluorine substitution pattern (e.g., 2-fluoro, 4-fluoro) | Modulate electronic properties and metabolic stability; influence binding interactions. cambridgemedchemconsulting.com |

| Replacement with other halogen atoms (Cl, Br) or heteroaromatic rings (e.g., pyridine) | Investigate the impact of size, electronics, and hydrogen bonding potential on activity. nih.govnih.gov |

Identification and Validation of Novel Biological Targets

While initial research may focus on a known target, a key future direction is the identification of novel biological targets for this compound, which could unveil new therapeutic applications. Proteomics-based approaches are powerful tools for identifying the proteins, both direct and indirect, that are affected by a compound. nih.gov

Target Identification Methodologies:

Affinity-Based Proteomics: This technique involves chemically modifying the this compound molecule to create a probe that can be immobilized on a solid support (e.g., beads). This probe is then incubated with cell lysates. Proteins that bind to the compound are "pulled down," isolated, and subsequently identified using mass spectrometry. nih.gov This method helps in pinpointing direct binding partners.

Two-Dimensional Gel Electrophoresis (2-DE) and Mass Spectrometry: Cells are treated with the compound, and the resulting changes in the cellular proteome are analyzed. Proteins that show altered expression levels or post-translational modifications (like phosphorylation) are identified. korea.ac.kr This approach can reveal proteins that are part of the signaling pathway affected by the compound's activity.

Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins across the proteome in the presence and absence of the compound. A direct interaction between the compound and a target protein typically leads to a shift in the protein's melting temperature, allowing for target identification on a proteome-wide scale.

Once potential targets are identified, validation is crucial. This can be achieved through techniques such as:

In vitro binding assays: Using purified proteins to confirm direct interaction and determine binding affinity.

Enzymatic or functional assays: To determine if the compound inhibits or modulates the activity of the identified target protein. nih.govrsc.org

Target knockdown/knockout studies: Using techniques like siRNA or CRISPR to reduce the expression of the target protein in cells. korea.ac.kr If the cellular effects of the compound are diminished upon target knockdown, it provides strong evidence for on-target activity.

Application of Machine Learning and Artificial Intelligence in Compound Optimization

| AI/ML Application | Description | Expected Outcome for Azetidine-Urea Research |

| Quantitative Structure-Activity Relationship (QSAR) | Develops computational models that correlate chemical structures with biological activity. azolifesciences.com | Prediction of the potency of novel, unsynthesized analogs, guiding the selection of candidates for synthesis. |

| ADMET Prediction | ML models trained on large datasets can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov | Early-stage filtering of compounds with poor drug-like properties, reducing late-stage attrition. |

| De Novo Drug Design | Generative models (e.g., GANs, VAEs) design entirely new molecules based on desired properties and structural constraints. mdpi.comnih.gov | Creation of novel azetidine-urea derivatives with optimized potency and selectivity profiles. |

| Target Prediction & Interaction Analysis | Deep learning algorithms can predict potential biological targets for a given molecule and model the specific interactions at the binding site. nih.govphiladelphia.edu.jo | Identification of new therapeutic opportunities and understanding the molecular basis of activity. |

Synergistic Integration of Experimental and Computational Methodologies

The most effective path forward involves a tightly integrated, iterative cycle of computational modeling and experimental validation. This synergistic approach ensures that computational predictions are grounded in real-world data and that experimental efforts are guided by robust theoretical models.

An integrated workflow for the optimization of this compound would look as follows:

Initial Computational Modeling: Start with molecular docking of the parent compound into the active site of a known or hypothesized target protein to understand its binding mode. This provides a structural hypothesis for its activity.

In Silico Analog Design: Based on the docking model, design a virtual library of analogs using the principles of rational design (Section 6.1) and AI-powered tools (Section 6.3). Predict their binding affinities and ADMET properties.

Prioritization and Synthesis: Select a small, diverse set of the most promising virtual compounds for chemical synthesis.

Experimental Validation: Test the synthesized compounds in relevant in vitro biological assays (e.g., binding affinity, enzyme inhibition, cell-based activity). nih.gov

Feedback Loop: Feed the experimental results back into the computational models. This new data is used to refine the QSAR and docking models, improving their predictive accuracy for the next round of design. chinesechemsoc.org

This closed-loop system allows for rapid learning and optimization. For example, a workflow combining graph theory and active learning can automate the discovery of reaction pathways and reduce the computational cost of density functional theory (DFT) calculations, accelerating the discovery process. chinesechemsoc.orgchinesechemsoc.org Similarly, feedback system control techniques can be used to rapidly identify synergistic drug combinations from a large pool of candidates, an approach that could be adapted to find optimal partners for azetidine-urea therapeutics. researchgate.net This iterative refinement process is the cornerstone of modern drug discovery and will be essential for advancing the therapeutic potential of this compound.

Q & A

Q. What synthetic strategies are recommended for achieving high-yield synthesis of 3-(Azetidin-3-yl)-1-(3-fluorophenyl)urea?

- Methodological Answer : The synthesis of urea derivatives like this compound typically involves coupling reactions between azetidine-containing amines and fluorophenyl isocyanates. Key steps include:

- Intermediate preparation : Use azetidine derivatives (e.g., 1-(3-fluorophenyl)isocyanate) and azetidin-3-amine precursors, as seen in analogous syntheses of related urea compounds .

- Reaction optimization : Employ polar aprotic solvents (e.g., DMF or acetonitrile) under inert atmospheres (N₂/Ar) to minimize side reactions. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:isocyanate) are critical for yield enhancement .

- Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>95%) .

Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?

- Methodological Answer : A multi-technique approach is essential:

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm urea linkage and substituent positions. For example, urea NH protons typically appear at δ 6.5–8.5 ppm, while fluorophenyl protons show coupling patterns (J = 8–12 Hz) .

- IR : Detect urea carbonyl stretching (~1640–1680 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

- Mass spectrometry : HRMS (ESI⁺) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 250.11) .

- X-ray crystallography : For solid-state structure determination, though crystal growth may require slow evaporation in ethanol/water mixtures .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC. Urea bonds are prone to hydrolysis under strongly acidic/basic conditions (pH <2 or >10) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles. Store lyophilized samples at -20°C in anhydrous DMSO to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved target binding affinity?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., kinase domains). Focus on the urea moiety’s hydrogen-bonding capacity and fluorophenyl’s hydrophobic interactions .

- SAR analysis : Modify substituents on the azetidine or fluorophenyl groups. For example, introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring may enhance binding to hydrophobic pockets .

- MD simulations : Perform 100-ns molecular dynamics simulations to assess conformational stability in aqueous and lipid bilayer environments .

Q. What experimental approaches can resolve contradictions in bioactivity data across different cellular models?

- Methodological Answer :

- Assay standardization : Use isogenic cell lines to eliminate genetic variability. For example, compare activity in HEK293 vs. HeLa cells under identical conditions (e.g., serum-free media, 48-hour incubation) .

- Metabolic profiling : Quantify compound uptake and metabolism via LC-MS/MS. Differences in cellular esterase/oxidase activity may explain potency variations .

- Pathway inhibition : Combine RNA-seq and phosphoproteomics to identify off-target effects. For instance, unintended kinase inhibition could mask primary activity .

Q. What strategies are recommended for improving aqueous solubility and bioavailability without compromising potency?

- Methodological Answer :

- Salt formation : Co-crystallize with tartaric acid to enhance solubility, as demonstrated for structurally related urea derivatives in patent literature .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated azetidine) to increase lipophilicity for membrane penetration, followed by enzymatic activation .

- Nanoparticle encapsulation : Use PEGylated liposomes (size: 100–200 nm) to improve plasma half-life. Characterize drug release profiles using dialysis membranes .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to confirm adequate exposure. Low bioavailability may explain efficacy gaps .

- Metabolite identification : Incubate the compound with liver microsomes (human/rodent) to identify inactive/toxic metabolites. Modify labile groups (e.g., fluorophenyl substituents) to block metabolic hotspots .

- Dose optimization : Conduct MTD (maximum tolerated dose) studies in animal models. Adjust dosing regimens (e.g., QD vs. BID) to balance efficacy and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.